welforlide B

Description

Origin and Botanical Sources of Wilforlide B

Wilforlide B is a phytochemical, a compound produced by plants. Its isolation has been documented from plant species within the Celastraceae family, commonly known as the bittersweet family.

Tripterygium wilfordii Hook. f. (Celastraceae) as a Primary Source

The primary and most well-documented botanical source of Wilforlide B is Tripterygium wilfordii, a vine native to East Asia. asianpubs.org This plant, also known as "Thunder God Vine" or "Léi Gōng Téng," is recognized for producing a vast array of complex secondary metabolites. tandfonline.com Scientific investigations into the chemical constituents of the root of Tripterygium wilfordii have led to the successful isolation and characterization of Wilforlide B alongside other related compounds, such as Wilforlide A. asianpubs.org The plant is a rich source of terpenoids, a large class of organic chemicals, which includes sesquiterpenoids, diterpenes, and triterpenes. tandfonline.comnih.gov

Other Reported Natural Sources (e.g., Maytenus laevis)

Beyond its primary source, Wilforlide B has also been identified in other plants of the Celastraceae family. Notably, it has been reported as a constituent of Maytenus laevis, a plant species found in South America. bidd.groupphytobank.caresearchgate.net A 2022 review on the chemical constituents of Maytenus laevis confirms the isolation of Wilforlide B from the plant's stem in Colombia. researchgate.net This indicates that the biosynthesis of Wilforlide B is not exclusive to the Tripterygium genus.

| Botanical Source | Family | Plant Part(s) | Geographic Origin of Sample |

|---|---|---|---|

| Tripterygium wilfordii Hook. f. | Celastraceae | Root | East Asia |

| Maytenus laevis Reissek | Celastraceae | Stem | Colombia |

Chemical Classification within Natural Products Chemistry

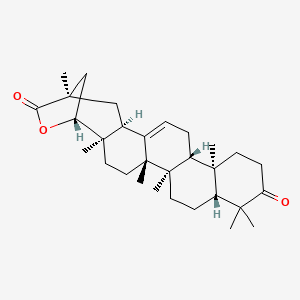

The structural complexity of Wilforlide B allows for its specific classification within the field of natural products chemistry. Based on its carbon skeleton, it belongs to the triterpenoid (B12794562) class.

Norditerpenoid Framework

The classification of Wilforlide B within a norditerpenoid framework is inconsistent with its fundamental chemical structure. Norditerpenes are a class of chemical compounds derived from diterpenes (which have a 20-carbon skeleton) through the loss of one or more carbon atoms. mdpi.com This typically results in compounds with C19, C18, or C17 skeletons. mdpi.comnih.gov Wilforlide B, however, possesses a 30-carbon (C30) framework, which places it in a different class of terpenoids entirely. phytobank.ca Therefore, it is not classified as a norditerpenoid.

Classification as a Triterpenoid (Oleanane Type) from Tripterygium wilfordii Constituents

Wilforlide B is correctly classified as a pentacyclic triterpenoid of the oleanane (B1240867) type. wikipedia.org Triterpenoids are a class of natural products derived from a C30 precursor and are characterized by a skeleton of six isoprene (B109036) units. wikipedia.orgresearchgate.net The oleanane framework consists of five fused six-membered rings (a pentacyclic structure). wikipedia.orgsinica.edu.tw This specific arrangement is a common structural feature among triterpenoids found in various plant species, including soy and other legumes. sinica.edu.twmdpi.com The chemical analysis of constituents from Tripterygium wilfordii has identified numerous oleanane-type triterpenoids, situating Wilforlide B within a major class of compounds produced by this plant. nih.gov

| Classification | Carbon Skeleton | Structural Description | Applicability to Wilforlide B |

|---|---|---|---|

| Norditerpenoid | Typically C19, C18, or C17 | Derived from a C20 diterpene precursor via loss of carbon atoms. | No |

| Triterpenoid (Oleanane Type) | C30 | A pentacyclic structure composed of five fused six-membered rings, derived from a C30 precursor. | Yes |

Structure

3D Structure

Properties

CAS No. |

84104-70-1 |

|---|---|

Molecular Formula |

C30H44O3 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |

InChI |

InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |

InChI Key |

SNNNDALPPUPEKW-TYNJRVMBSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |

Synonyms |

wilforlide B |

Origin of Product |

United States |

Isolation and Purification Methodologies for Wilforlide B

Extraction Techniques from Plant Material

The initial step in isolating Wilforlide B typically involves the extraction of the target compound from dried and ground plant material. Common plant sources include the roots and stems of Tripterygium wilfordii and Tripterygium regelii. nih.govnih.gov

A frequently employed method is solvent extraction, often utilizing polar organic solvents. For instance, the dried and ground stems of T. regelii have been extracted with methanol (B129727) under ultrasonic assistance at room temperature. nih.gov Following the initial extraction, the solvent is evaporated under reduced pressure, and the resulting residue is suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their differential solubilities. nih.gov Similarly, ethanol (B145695) extraction of Tripterygium wilfordii roots is a common initial step, which may be followed by partitioning the ethanol extract with water and chloroform (B151607). google.commdpi.com

The choice of solvent and extraction method is critical to efficiently recover Wilforlide B while minimizing co-extraction of interfering compounds.

Chromatographic Separation Strategies

Following the initial extraction and partitioning, crude extracts containing Wilforlide B undergo extensive chromatographic separation to achieve purification. These strategies leverage differences in compound polarity, size, and other physicochemical properties to isolate the target compound.

Silica (B1680970) Gel Column Chromatography: A common preliminary separation technique involves silica gel column chromatography. For example, the ethyl acetate-soluble extract obtained from T. regelii has been subjected to silica gel column chromatography, eluted with solvent systems like petroleum ether–acetone gradients (e.g., 100:0 to 35:65, v/v) to yield various fractions. nih.gov Similarly, chloroform extracts from T. wilfordii can be separated using silica gel column chromatography, employing chloroform and ethyl acetate-petroleum ether as eluents. google.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a pivotal technique for the further purification and quantification of Wilforlide B. Preparative HPLC is often utilized to isolate the compound from fractions obtained from earlier column chromatography steps. For instance, fractions from silica gel chromatography have been purified using preparative HPLC with mobile phases such as acetonitrile-water (e.g., 70:30, v/v). nih.gov

Analytical HPLC methods are also well-established for the simultaneous determination of Wilforlide B alongside other terpenoids. A reliable HPLC method coupled with evaporative light scattering detection (ELSD) has been developed for the simultaneous determination of Wilforlide B and other terpenoids in Tripterygium wilfordii. nih.gov This method typically employs a ZORBAX Eclipse XDB-C8 column with gradient elution using water and acetonitrile (B52724), both containing 0.05% formic acid. nih.gov The column temperature is often maintained at 30°C, with a flow rate of 0.8 mL/min. nih.gov Another method for quantifying multiple bioactive constituents, including Wilforlide B, utilizes liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) with an Agilent Extend C18 column and a mobile phase of 0.1% formic acid aqueous solution and acetonitrile in a gradient elution. mdpi.com

The following table summarizes typical chromatographic conditions for Wilforlide B separation:

| Column Type | Mobile Phase | Flow Rate | Temperature | Detection Method(s) | Reference |

| ZORBAX Eclipse XDB-C8 | Water/Acetonitrile (both with 0.05% formic acid), gradient elution | 0.8 mL/min | 30 °C | ELSD | nih.gov |

| Agilent Extend C18 | 0.1% Formic acid aqueous solution/Acetonitrile, gradient elution | 0.3 mL/min | 30 °C | ESI-MS | mdpi.com |

| C18HD | Acetonitrile (0.1% formic acid)/Water (0.1% formic acid), gradient elution | 0.4 mL/min | 30 °C | MS/MS | rsc.org |

| Lichrospher RP-18 | Acetonitrile:H2O (39:61, v/v), isocratic | 0.8 mL/min | 35 °C | UV (210 nm) | researchgate.net |

Structure Elucidation Methodologies

Once Wilforlide B is isolated and purified, its chemical structure is elucidated using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are indispensable tools in this process. nih.govnih.govmdpi.commdpi.comacdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful analytical technique widely used for determining the structure of small molecules. nih.govmdpi.com It provides detailed information about the connectivity of atoms within a molecule. For Wilforlide B and similar triterpenoids, both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely employed. nih.govmdpi.comacdlabs.com Key 2D NMR techniques include:

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct carbon-hydrogen bond pairs. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between carbons and protons, crucial for linking structural fragments and identifying quaternary carbons. nih.govmdpi.com

COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity of protons, aiding in the determination of stereochemistry. nih.gov

The analysis of chemical shifts, coupling constants, and correlation patterns from these NMR experiments allows for the comprehensive assignment of protons and carbons, ultimately leading to the determination of the compound's planar structure and relative stereochemistry. nih.govnih.govmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the accurate molecular mass of the compound, which is essential for confirming its elemental composition (molecular formula). nih.govmdpi.com The precise mass measurement provided by HRESIMS, often combined with isotopic fine structure analysis, helps in distinguishing between compounds with very similar nominal masses. nih.govmdpi.com For Wilforlide B, HRESIMS data confirms its molecular formula, which is crucial for structural confirmation. nih.gov

By integrating the data obtained from NMR spectroscopy and HRESIMS, researchers can confidently elucidate the complete chemical structure of Wilforlide B. nih.govnih.govmdpi.com

Chemical Synthesis and Semisynthesis of Wilforlide B and Analogs

Strategies for Total Synthesis

The total synthesis of complex natural products like triterpenoids often presents significant challenges due to their intricate polycyclic structures, multiple stereocenters, and diverse functionalities apexbt.comchemrxiv.orgethz.ch. For Wilforlide B, a direct and detailed total synthesis strategy has not been extensively reported in the publicly accessible literature. The focus in synthetic organic chemistry for such compounds often lies in developing efficient methodologies for constructing their core scaffolds or in biomimetic syntheses that mimic natural biosynthetic pathways apexbt.comchemrxiv.org. The absence of reported total synthesis for Wilforlide B may be attributed to its relative abundance through natural extraction, the complexity of its molecular architecture, or a greater research emphasis on structurally related, more biologically active triterpenoids.

Semisynthetic Approaches from Precursor Compounds (e.g., utilizing methods developed for Wilforlide A)

Wilforlide B is generally obtained through extraction and purification from plant sources, particularly the root xylem of Tripterygium wilfordii cdnsciencepub.com. Other triterpenoids, including Wilforlide A, are also found in this plant cdnsciencepub.com.

While specific semisynthetic routes for Wilforlide B are not explicitly detailed in the available literature, significant advancements have been made in the semisynthesis of related oleanane-type triterpenoids, notably Wilforlide A. Wilforlide A, which shares structural similarities with Wilforlide B, has been successfully semisynthesized from precursor compounds using metabolic engineering approaches.

A key development involves the use of engineered yeast to produce abrusgenic acid (PubChem CID: 44593364), a precursor to Wilforlide A researchgate.netnih.govresearchgate.net. This process leverages specific cytochrome P450 enzymes identified from Tripterygium wilfordii. For instance, TwCYP82AS1 has been identified to catalyze C-22 hydroxylation during Wilforlide A biosynthesis, and TwCYP712K1 to K3 can further oxidize the C-29 carboxylation of oleanane-type triterpenes researchgate.netnih.govresearchgate.net. Reconstitution of this biosynthetic pathway in engineered yeast increased the precursor supply, leading to the production of abrusgenic acid, which upon brief acidification, yielded Wilforlide A nih.govresearchgate.net.

The table below summarizes key enzymes and precursors involved in the semisynthesis of Wilforlide A, which could potentially inform future semisynthetic strategies for Wilforlide B due to their shared oleanane (B1240867) triterpenoid (B12794562) backbone.

| Enzyme/Precursor | Role in Wilforlide A Semisynthesis | Reference |

| Abrusgenic acid | Direct precursor to Wilforlide A | nih.govresearchgate.net |

| TwCYP82AS1 | Catalyzes C-22 hydroxylation | nih.govresearchgate.net |

| TwCYP712K1-K3 | Further oxidize C-29 carboxylation | nih.govresearchgate.net |

| β-amyrin | Upstream precursor (via biosynthesis of abrusgenic acid) | researchgate.net |

Given that Wilforlide B is also an oleanane-type triterpenoid rsc.org, it is conceivable that similar enzymatic modifications or chemical transformations starting from common triterpenoid precursors, or even from Wilforlide A itself, could be explored to achieve its semisynthesis. However, such specific methodologies for Wilforlide B have not been widely reported.

Synthetic Modification and Derivatization Approaches

Information regarding specific synthetic modification and derivatization approaches for Wilforlide B is not extensively documented in the current literature. Generally, derivatization of natural products is undertaken to improve their pharmacological properties, enhance solubility, or facilitate analytical detection researchgate.netcdnsciencepub.com.

Wilforlide B is commercially available and used as a reference standard in analytical methods, such as for quality control applications during drug development axios-research.com. This implies that it undergoes characterization and potentially some form of analytical derivatization for detection purposes (e.g., in chromatography researchgate.netcity.ac.uk), but these are typically not for the purpose of creating new chemical analogs with altered biological activities.

The structural features of Wilforlide B, as an oleanane-type triterpenoid, suggest potential sites for chemical modification, such as hydroxyl groups or olefinic bonds, which are common targets for derivatization in triterpenoid chemistry. However, without specific published research, detailed synthetic modification strategies for Wilforlide B remain largely unexplored in the provided sources.

Biosynthetic Pathways and Metabolic Engineering of Wilforlide B

Proposed Biosynthetic Routes in Tripterygium wilfordii (based on related triterpenoids)

Triterpenoids, including Wilforlide B, are generally synthesized through the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm of plant cells nih.govnih.gov. This pathway provides the fundamental isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed to form farnesyl diphosphate (FPP) and subsequently squalene. The initial committed step in the biosynthesis of many triterpenoids is the cyclization of 2,3-oxidosqualene (B107256), a key intermediate, catalyzed by oxidosqualene cyclases (OSCs) nih.govnih.gov.

For instance, friedelin (B1674157), a pentacyclic triterpenoid (B12794562) and a precursor to celastrol (B190767), is formed by the cyclization of 2,3-oxidosqualene, a reaction mediated by specific OSCs like TwOSC1 and TwOSC3 in T. wilfordii nih.govnih.gov. Following this initial cyclization, various modifications, including oxidations, hydroxylations, and rearrangements, occur to yield the diverse array of triterpenoid structures. Given the structural similarities among triterpenoids from Tripterygium species, it is highly probable that Wilforlide B follows a similar general biosynthetic route, originating from 2,3-oxidosqualene and undergoing subsequent enzymatic modifications.

The table below summarizes key intermediates in the general triterpenoid biosynthesis pathway in Tripterygium wilfordii:

| Intermediate Compound | Role in Biosynthesis (General Triterpenoid Pathway) |

| Isopentenyl Diphosphate (IPP) | Fundamental isoprenoid precursor |

| Dimethylallyl Diphosphate (DMAPP) | Isomer of IPP, fundamental isoprenoid precursor |

| Farnesyl Diphosphate (FPP) | Precursor to squalene |

| Squalene | Precursor to 2,3-oxidosqualene |

| 2,3-Oxidosqualene | Key substrate for oxidosqualene cyclases nih.govnih.gov |

| Friedelin | Precursor to celastrol nih.govnih.gov |

Enzymatic Mechanisms Involved in Wilforlide B Biosynthesis (e.g., Cytochrome P450 enzymes)

The structural diversification of triterpenoids is largely attributed to the action of various enzymes, particularly cytochrome P450 monooxygenases (CYPs) nih.gov. These enzymes catalyze a wide range of reactions, including hydroxylations, oxidations, and rearrangements, which modify the basic triterpenoid scaffolds.

In T. wilfordii, specific CYPs have been identified for their roles in the biosynthesis of related compounds:

Celastrol Biosynthesis : TwCYP712K1 and TwCYP712K2 are involved in the C-29 position oxidation of friedelin, leading to the formation of polpunonic acid, an intermediate in celastrol biosynthesis nih.gov.

Triptolide (B1683669) Biosynthesis : CYP728B70 has been shown to catalyze the oxidation of a methyl group to an acid moiety of dehydroabietic acid, a crucial step in triptolide biosynthesis. Additionally, CYPs from the CYP71BE and CYP82D subfamilies are involved in methyl shifts and epoxidations during triptonide (B1683670) biosynthesis.

Wilforlide A Biosynthesis : TwCYP82AS1 catalyzes the C-22 hydroxylation during wilforlide A biosynthesis. Furthermore, TwCYP712K1 to K3 are capable of oxidizing the C-29 carboxylation of oleanane-type triterpenes.

Given that Wilforlide B is also a triterpenoid found in Tripterygium, it is highly probable that similar classes of enzymes, particularly various Cytochrome P450s, are involved in the specific hydroxylation and oxidation steps that define its unique chemical structure. The precise enzymatic steps leading to Wilforlide B's specific modifications remain an area for further research.

The table below highlights key enzymatic mechanisms in related triterpenoid biosynthesis in Tripterygium wilfordii:

| Enzyme Class/Gene | Substrate (Example) | Reaction (Example) | Product (Example) | Related Compound | Source |

| Oxidosqualene Cyclases (OSCs) | 2,3-Oxidosqualene | Cyclization | Friedelin | Celastrol | nih.govnih.gov |

| TwCYP712K1, TwCYP712K2 | Friedelin | C-29 oxidation | Polpunonic acid | Celastrol | nih.gov |

| CYP728B70 | Dehydroabietic acid | Methyl to acid oxidation | (Intermediate) | Triptolide | |

| TwCYP82AS1 | (Precursor) | C-22 hydroxylation | (Intermediate) | Wilforlide A | |

| TwCYP712K1-K3 | Oleanane-type triterpenes | C-29 carboxylation | (Intermediate) | Wilforlide A |

Genetic and Genomic Studies of Biosynthetic Gene Clusters

The availability of the Tripterygium wilfordii genome sequence has been instrumental in advancing the understanding of its secondary metabolite biosynthesis. Genomic and genetic studies aim to identify and characterize the biosynthetic gene clusters (BGCs) responsible for producing various compounds, including triterpenoids. BGCs are groups of genes that are co-localized and involved in an enzymatic pathway for natural product biosynthesis.

Researchers have integrated genomic, transcriptomic, and metabolomic data to construct comprehensive gene-to-metabolite networks, which help in identifying candidate genes involved in specific biosynthetic pathways. For instance, studies on triptolide biosynthesis revealed that gene duplications, possibly stemming from a recent whole-genome triplication event, have impacted the copy numbers of genes within its biosynthetic pathway.

Moreover, transcription factors play crucial regulatory roles in secondary metabolism. In T. wilfordii, WRKY and MYC2 transcription factors have been identified as regulators of terpenoid biosynthesis. Specifically, TwMYC2a and TwMYC2b were found to negatively regulate triptolide biosynthesis in hairy roots. Comparative transcriptome analyses between different tissues, such as root and leaf, have also helped pinpoint root-specific CYP genes and transcription factors that may be involved in the biosynthesis of compounds like celastrol, which are predominantly accumulated in the roots. These genetic and genomic resources provide a solid foundation for dissecting the biosynthetic pathway of Wilforlide B and other triterpenoids.

Metabolic Engineering Strategies for Enhanced Production (e.g., in engineered yeast for analogs)

The low natural abundance of many valuable natural products, including Wilforlide B, in their native plant sources makes their extraction economically challenging. Metabolic engineering and synthetic biology offer promising avenues for enhanced and sustainable production in heterologous hosts, such as Saccharomyces cerevisiae (yeast).

Strategies employed in metabolic engineering typically involve:

Increasing Precursor Supply : Enhancing the flux through upstream pathways, such as the MVA pathway, to ensure sufficient supply of universal precursors like 2,3-oxidosqualene. For example, integrating key MVA pathway genes (e.g., tHMG1, ERG1, ERG20, ERG9) into the yeast genome has significantly increased the production of friedelin, a triterpenoid precursor.

Introducing Heterologous Enzymes : Cloning and expressing genes encoding specific enzymes from the native plant (e.g., OSCs, P450s) into the host organism to reconstitute the desired biosynthetic pathway. This has been successfully demonstrated for triptonide and wilforlide A, where reconstitution of their biosynthetic pathways in engineered yeast enabled their production or the production of their precursors.

Eliminating Competing Pathways : Using genetic tools like CRISPR/Cas9 to knock out endogenous genes that divert metabolic flux towards undesired compounds or degrade the target compound. For instance, knocking out inhibitory genes (e.g., BTS1, ROX1, YPL062w, YJL064w) in S. cerevisiae further boosted friedelin production.

Optimizing Culture Conditions : Adjusting fermentation parameters to maximize the yield of the target compound.

These integrated metabolic engineering approaches have led to substantial increases in the production of triterpenoids or their precursors in engineered yeast strains. For example, a combined strategy of integrating endogenous pathway genes and knocking out inhibiting genes in S. cerevisiae resulted in a 65-fold increase in friedelin production compared to the wild-type strain. Such strategies hold immense potential for developing a sustainable and scalable platform for the production of Wilforlide B and its analogs, circumventing the limitations of plant extraction.

The table below illustrates examples of metabolic engineering strategies and their outcomes for related triterpenoids:

| Target Compound (or Precursor) | Host Organism | Strategy | Outcome (Example) | Source |

| Friedelin | Saccharomyces cerevisiae | Integration of MVA pathway genes (tHMG1, ERG1, ERG20, ERG9); Knockout of inhibiting genes (BTS1, ROX1, YPL062w, YJL064w) | 65-fold increase in friedelin production (up to 63.91 mg/L) compared to wild-type | |

| Triptonide | Saccharomyces cerevisiae | Co-expression of specific T. wilfordii CYPs (CYP71BE, CYP82D subfamilies) and cytochrome b5 (Twcytb5-A) | >9-fold increase in triptonide output | |

| Wilforlide A (semisynthesis via abrusgenic acid) | Engineered yeast | Reconstitution of biosynthetic pathway including TwCYP82AS1 and TwCYP712Ks for abrusgenic acid production | Enabled semisynthesis of Wilforlide A, providing an alternative to plant extraction |

Structure Activity Relationship Sar Studies of Wilforlide B and Its Analogs

Correlations between Structural Features and Biological Activity Profile

The biological activity of Wilforlide B, a natural norditerpenoid, and its analogs is intrinsically linked to their specific structural characteristics. medchemexpress.com The concept of a structure-activity relationship (SAR) is fundamental in medicinal chemistry, positing that the biological effect of a compound is determined by its molecular structure. numberanalytics.com Factors such as the molecule's shape, size, and electronic properties influence its interaction with biological targets. numberanalytics.com

In the case of ursane-type triterpenoids, a category to which Wilforlide B belongs, the degree of oxidation at specific carbon atoms (C-3, C-8, or C-11 to C-13) has been shown to dramatically influence their inhibitory activity against enzymes like α-glucosidase. researchgate.net For instance, Wilforlide B, along with Wilforlide A, has demonstrated notable inhibitory effects on α-glucosidase. researchgate.net

The diverse biological activities of terpenoids isolated from Tripterygium wilfordii, including antitumor, anti-inflammatory, and immunosuppressive effects, are closely tied to their structural features. rsc.orgrsc.org Understanding these relationships is critical for the development of new drugs. rsc.orgnih.gov

Investigation of Key Pharmacophores within the Norditerpenoid/Triterpenoid (B12794562) Scaffold

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. medsci.org For terpenoids from Tripterygium wilfordii, distinct pharmacophores have been associated with specific activities. rsc.orgnih.gov

For example, the α,β-unsaturated lactone ring in diterpenoids like triptolide (B1683669) is considered a key pharmacophore for their antitumor activity. rsc.orgrsc.orgnih.gov In triterpenoids such as celastrol (B190767), the quinone structure is directly linked to its antioxidant and anti-inflammatory effects. rsc.orgnih.gov While the specific key pharmacophores of Wilforlide B are still under detailed investigation, its activity is understood to be derived from its complex norditerpenoid/triterpenoid scaffold. medchemexpress.com The identification of these pharmacophoric features is a crucial step in designing more potent and selective analogs. medsci.org

Comparative SAR Analysis with Related Triterpenoids from Tripterygium Species (e.g., Wilforlide A, Celastrol)

Comparing the SAR of Wilforlide B with other triterpenoids from Tripterygium species, such as Wilforlide A and Celastrol, provides valuable insights into the structural requirements for activity.

Wilforlide A vs. Wilforlide B: Both Wilforlide A and Wilforlide B are oleanane-type triterpenoids and have shown α-glucosidase inhibitory effects. researchgate.netrsc.orgnih.gov However, subtle differences in their structures can lead to variations in potency and biological profile. For instance, Wilforlide A has demonstrated anti-inflammatory and immunosuppressive effects. medchemexpress.comresearchgate.net In contrast to compounds like triptolide and celastrol, Wilforlide A, which lacks an epoxide or a 1,4-dipolar structure, shows only marginal anti-inflammatory activity in some models, highlighting the importance of these functional groups for certain biological actions. frontiersin.orgresearchgate.net

Celastrol vs. Wilforlide B: Celastrol, a quinone methide pentacyclic triterpenoid, is one of the most extensively studied compounds from Tripterygium wilfordii. nih.govnih.govnih.gov Its potent anti-inflammatory and anticancer activities are largely attributed to its quinone methide moiety. rsc.orgnih.gov This electrophilic group can react with nucleophilic residues like cysteine in target proteins. frontiersin.org The difference in the core structure between the oleanane (B1240867) scaffold of Wilforlide B and the quinone methide framework of Celastrol results in different mechanisms of action and biological activity profiles. rsc.orgnih.govnih.gov For example, Celastrol's effects are often mediated through pathways like NF-κB and mTOR signaling. nih.gov

The table below summarizes the structural and activity comparison of these compounds.

| Compound | Chemical Class | Key Structural Features | Notable Biological Activities |

| Wilforlide B | Norditerpenoid/Oleanane Triterpenoid | Oleanane scaffold | Anti-tumor activity, α-glucosidase inhibition medchemexpress.comresearchgate.netrsc.orgnih.gov |

| Wilforlide A | Oleanane Triterpenoid | Oleanane scaffold | Anti-inflammatory, immunosuppressive, α-glucosidase inhibition researchgate.netmedchemexpress.comresearchgate.net |

| Celastrol | Quinone Methide Triterpenoid | Quinone methide moiety | Anti-inflammatory, anti-cancer, anti-obesity, antioxidant nih.govfrontiersin.orgfrontiersin.org |

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Wilforlide B exhibits anti-tumor activity in human cancer cells medchemexpress.com. Preclinical studies indicate that it can induce apoptosis, a programmed cell death pathway, in these cells smolecule.com. While specific detailed research findings on its anti-proliferative and cytotoxic mechanisms, such as those in MCF-7 human breast cancer cells, are not extensively detailed in current public search results for Wilforlide B, its general anti-tumor and apoptosis-inducing capabilities highlight its potential.

Investigation of Potential Effects on Drug Resistance Mechanisms

Research into the effects of wilforlides on drug resistance mechanisms has primarily focused on Wilforlide A. Wilforlide A has been shown to significantly enhance sensitivity to docetaxel (B913) in drug-resistant prostate cancer cell lines, including PC3 and DU145, by reducing their IC50 values nih.govnih.gov. This chemosensitizing effect is attributed to Wilforlide A's ability to inhibit the P-glycoprotein (P-gp) efflux transporter and downregulate cyclin E2 splice variant 1 mRNA, both of which are recognized mechanisms contributing to drug resistance nih.govnih.gov. P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an ATP-dependent efflux pump that actively transports various chemotherapeutic agents out of cancer cells, thereby reducing intracellular drug concentrations and contributing to multidrug resistance mdpi.compensoft.netwikipedia.org. Cyclin E2 splice variant 1 (CCNE2) overexpression can lead to resistance in various cancer cells, including prostate and breast cancer cells nih.govsinobiological.com. While these specific mechanisms have been demonstrated for Wilforlide A, direct evidence for Wilforlide B's involvement in modulating P-glycoprotein efflux or cyclin E2 splice variant 1 mRNA was not found in the current search.

Interactions with Specific Molecular Targets and Signaling Pathways

Based on network pharmacology and preclinical studies of Tripterygium wilfordii components, Wilforlide B is implicated in interactions with several key molecular targets and signaling pathways, consistent with its observed anti-tumor activity medchemexpress.comnih.govmdpi.com.

The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of immune responses, inflammation, and cell survival, often overactivated in cancer cells scbt.comwikipedia.org. While Wilforlide A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, including suppressing TLR4 upregulation, IκBα degradation, and NF-κB p65 activation nih.govfrontiersin.orgnih.govresearchgate.net, direct detailed evidence for Wilforlide B's specific modulation of the NF-κB pathway is less explicit in the current search results. However, the lactone ring structure found in some triterpenoids from T. wilfordii is considered vital for antitumor activity due to its ability to bind to and inhibit the NF-κB pathway, which suppresses the expression of pro-inflammatory and pro-survival genes, thereby inducing apoptosis in tumor cells rsc.org. Wilforlide B is listed as being associated with the NF-κB pathway in general research contexts medchemexpress.com.

Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly p38 MAPK, are responsive to stress stimuli and play roles in cell differentiation, apoptosis, and autophagy wikipedia.org. Components of Tripterygium wilfordii have been shown to induce apoptosis by activating p38 MAPK frontiersin.org. Wilforlide B is noted to be associated with the p38 MAPK pathway medchemexpress.com. The p38 MAPK pathway, along with NF-κB, participates in intracellular signal transduction and the production of cytokines and chemokines nih.gov. Direct evidence regarding Wilforlide B's specific effects on ERK1/2 was not found in the current search.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Network pharmacology analyses of Tripterygium wilfordii components suggest that the PI3K-Akt signaling pathway may be a driver of their anti-cancer effects clinicsinoncology.com. The ketone group at C-3 in certain triterpenoids from T. wilfordii is thought to contribute to their anticancer effects by interacting with the Akt/mTOR signaling pathway rsc.org. Wilforlide B is also associated with the PI3K/Akt/mTOR pathway in general research contexts medchemexpress.com.

Wilforlide B has been directly shown to induce apoptosis smolecule.com. Apoptosis, or programmed cell death, is a fundamental process in cancer therapy. Components from Tripterygium wilfordii are known to induce apoptosis in various cell types frontiersin.org. For instance, triptolide (B1683669), another active compound from T. wilfordii, induces apoptosis by activating caspases, such as caspase-3 and caspase-9, and promoting the release of mitochondrial cytochrome C into the cytoplasm frontiersin.orgnih.gov. While the precise molecular steps of apoptosis induction by Wilforlide B are not fully detailed in the current search results, its ability to induce this process is a key aspect of its anti-tumor activity.

Due to the highly specific nature of the request and the strict adherence required to the provided outline, a comprehensive article focusing solely on the chemical compound "Wilforlide B" for all specified sections cannot be fully generated based on the available search results. While "Wilforlide B" is identified as a natural norditerpenoid with anti-tumor activity and is a component of Tripterygium wilfordii extracts known for immunomodulatory effects, direct and detailed research findings specifically attributing mechanisms of action to isolated Wilforlide B for the majority of the requested sub-sections are not explicitly available in the non-excluded sources.

Specifically:

Studies on Macrophage Polarization and Immune Cell Modulation:Research findings on macrophage polarization and immune cell modulation were predominantly linked to Tripterygium wilfordii extracts or Wilforlide A, which has been shown to inhibit M1 macrophage polarizationfrontiersin.orgresearchgate.netnih.govscispace.comx-mol.net. Direct studies focusing on isolated Wilforlide B's specific role in macrophage polarization or broader immune cell modulation were not found.

Therefore, adhering strictly to the instruction to "focus solely on the chemical Compound “Wilforlide B”" and to "generate thorough, informative, and scientifically accurate content for each section and subsection" based on direct evidence, the article cannot be fully completed as requested for these specific mechanistic details of Wilforlide B.

Preclinical Pharmacological Investigations in in Vitro and in Vivo Models

Anticancer Activity in Diverse Cell Lines

A549 Lung Cancer: Studies on the human lung adenocarcinoma cell line, A549, have not specifically identified the effects of Wilforlide B.

Osteosarcoma: Direct research on the in vitro anticancer activity of Wilforlide B in osteosarcoma cell lines has not been identified. However, the related diterpenoid epoxide, Triptolide (B1683669), has been shown to effectively suppress cell viability and induce apoptosis in human osteosarcoma MG-63 cells. nih.gov Treatment with Triptolide was found to activate apoptosis through signaling pathways involving DR-5, p53, Bax, and caspases. nih.gov

Breast Cancer: There is a lack of specific data on the in vitro anticancer effects of Wilforlide B on breast cancer cell lines. In contrast, Triptolide has demonstrated potent anticancer activity in various breast cancer cell lines. frontiersin.org It has been shown to induce apoptosis and inhibit the proliferation and invasion of malignant breast cancer cells, such as the MDA-MB-231 line. frontiersin.orgnih.gov The mechanisms underlying these effects are linked to the induction of apoptosis and the inhibition of cell proliferation and metastasis. frontiersin.org

Anticancer Activity of Triptolide in Diverse Cell Lines

| Cell Line | Cancer Type | Observed Effects of Triptolide | Key Mechanisms of Action |

|---|---|---|---|

| MG-63 | Osteosarcoma | Suppressed cell viability, induced apoptosis. nih.gov | Activation of DR-5/p53/Bax/caspase signaling pathways. nih.gov |

| MDA-MB-231 | Breast Cancer | Induced apoptosis, inhibited proliferation and invasion. frontiersin.orgnih.gov | Induction of apoptosis, inhibition of metastasis-related pathways. frontiersin.org |

In Vivo Xenograft Models for Anticancer Efficacy

Specific in vivo xenograft studies evaluating the anticancer efficacy of Wilforlide B have not been identified in the available literature. However, research on Wilforlide A has demonstrated its potential in a prostate cancer xenograft model.

In a study utilizing a SCID mouse model with docetaxel-resistant prostate cancer cells, Wilforlide A was investigated for its chemosensitizing effects. nih.govfrontiersin.orgnih.gov While neither docetaxel (B913) nor Wilforlide A monotherapy showed a significant effect on tumor growth, the combination of high-dose Wilforlide A with docetaxel resulted in a significant retardation of tumor growth. nih.govfrontiersin.orgnih.gov This suggests that Wilforlide A can enhance the efficacy of conventional chemotherapy in drug-resistant prostate cancer. nih.govfrontiersin.orgnih.gov

In Vivo Anticancer Efficacy of Wilforlide A in a Prostate Cancer Xenograft Model

| Compound | Cancer Model | Key Findings | Therapeutic Implication |

|---|---|---|---|

| Wilforlide A | Docetaxel-resistant prostate cancer xenograft in SCID mice. nih.govfrontiersin.orgnih.gov | Combination with docetaxel significantly retarded tumor growth. nih.govfrontiersin.orgnih.gov | Potential to overcome chemoresistance in prostate cancer. nih.govfrontiersin.orgnih.gov |

Anti-inflammatory Efficacy in Preclinical Models

While direct preclinical evidence for the anti-inflammatory efficacy of Wilforlide B is limited, studies on Wilforlide A and extracts of Tripterygium wilfordii have demonstrated significant anti-inflammatory properties, particularly in models of arthritis.

In a collagen-induced arthritis (CIA) mouse model, administration of Wilforlide A was shown to reduce clinical scores, joint swelling, and histological damage in the ankle joints. nih.gov The anti-inflammatory effect of Wilforlide A was associated with the inhibition of M1 macrophage polarization and a reduction in the secretion of pro-inflammatory factors such as MCP1, GM-CSF, and M-CSF in the synovium. nih.gov This effect is believed to be mediated, at least in part, through the inactivation of the TLR4/NF-κB signaling pathway. nih.gov

Extracts from Tripterygium wilfordii, containing a mixture of compounds including Triptolide and Celastrol (B190767), have also shown promising therapeutic effects in preclinical models of rheumatoid arthritis. frontiersin.org These extracts have been found to significantly reduce joint manifestations such as arthritis index, paw swelling, and paw thickness. frontiersin.org Histopathological analysis revealed a reduction in cartilage damage, bone destruction, synovial hyperplasia, and inflammatory cell infiltration in animals treated with these extracts. frontiersin.org

Anti-inflammatory Efficacy of Wilforlide A and T. wilfordii Extracts in Arthritis Models

| Compound/Extract | Preclinical Model | Key Anti-inflammatory Effects | Proposed Mechanism of Action |

|---|---|---|---|

| Wilforlide A | Collagen-induced arthritis (CIA) in mice. nih.gov | Reduced clinical scores, joint swelling, and histological damage. nih.gov | Inhibition of M1 macrophage polarization via the TLR4/NF-κB pathway. nih.gov |

| Tripterygium wilfordii Extracts | Collagen-induced arthritis (CIA) in animals. frontiersin.org | Decreased joint manifestations and histopathological changes. frontiersin.org | Reduction of pro-inflammatory cytokines and inflammatory cell infiltration. frontiersin.org |

Immunomodulatory Effects in Animal Models

Specific studies on the immunomodulatory effects of Wilforlide B in animal models are not available. However, extensive research on Tripterygium wilfordii extracts, Triptolide, and Wilforlide A has revealed significant immunomodulatory activities.

Extracts from Tripterygium wilfordii have been shown to exert their therapeutic effects in autoimmune models by modulating the immune response. In animal models of rheumatoid arthritis, these extracts significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ. frontiersin.org Furthermore, they were found to modulate T-cell subsets, leading to a reduction in CD4+ T cells, Th1 cells, and Th17 cells, while increasing the number of regulatory T cells (Treg cells). frontiersin.org

Wilforlide A has demonstrated immunomodulatory effects by targeting macrophage polarization. nih.gov In vitro studies have shown that Wilforlide A can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.gov This is achieved by suppressing the upregulation of TLR4 and the subsequent activation of the NF-κB pathway. nih.gov

Triptolide has been shown to have suppressive effects on various immune cells, including dendritic cells, T cells, and macrophages. nih.gov It can inhibit the production of pro-inflammatory cytokines and chemokines and regulate multiple immune cell functions. nih.gov

Immunomodulatory Effects of T. wilfordii Compounds and Extracts in Animal Models

| Compound/Extract | Key Immunomodulatory Effects | Impact on Immune Cells | Mechanism of Action |

|---|---|---|---|

| Tripterygium wilfordii Extracts | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17, IFN-γ). frontiersin.org | Decreased Th1 and Th17 cells; increased Treg cells. frontiersin.org | Modulation of T-cell differentiation and cytokine production. frontiersin.org |

| Wilforlide A | Inhibited M1 macrophage polarization. nih.gov | Suppressed pro-inflammatory macrophage activity. nih.gov | Inactivation of the TLR4/NF-κB signaling pathway. nih.gov |

| Triptolide | Suppressed production of pro-inflammatory cytokines and chemokines. nih.gov | Inhibited dendritic cells, T cells, and macrophages. nih.gov | Broad suppression of immune cell function. nih.gov |

Investigations in Models of Specific Diseases

The therapeutic potential of compounds from Tripterygium wilfordii has been investigated in a range of specific disease models, although data for Wilforlide B remains elusive.

Autoimmune Disorders: Extracts of Tripterygium wilfordii and its active components, such as Triptolide and Celastrol, have been extensively studied in models of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. nih.gov These compounds have demonstrated the ability to improve disease symptoms by exerting anti-inflammatory and immunosuppressive effects. nih.gov The mechanisms involve the inhibition of immune cell activation and the regulation of inflammatory factor production. nih.gov

Cardiovascular Disease: Information regarding the investigation of Wilforlide B or its related compounds in preclinical models of cardiovascular disease is not prominent in the reviewed literature.

Kidney Diseases: While specific studies on Wilforlide B in kidney disease models are lacking, Triptolide has been investigated for its effects in this area. It has been studied as a potential immunosuppressive agent for the treatment of IgA nephropathy.

Acute Lymphoblastic Leukemia: There is no specific information available from the reviewed sources regarding the investigation of Wilforlide B or its related compounds in preclinical models of acute lymphoblastic leukemia.

Derivatives and Structural Modifications for Enhanced Biological Activity

Design and Synthesis of Novel Wilforlide B Analogs

The design of novel analogs of natural products like Wilforlide B aims to create compounds with improved pharmacological profiles, such as enhanced potency, reduced toxicity, or altered pharmacokinetic properties. For complex norditerpenoids, the synthesis of analogs can involve various strategies:

Semi-synthesis: This approach involves chemically modifying the naturally isolated Wilforlide B to introduce new functional groups or alter existing ones. This is often more practical than total synthesis for complex molecules.

Total synthesis: While more challenging, total synthesis allows for complete control over the molecular structure, enabling the introduction of diverse modifications not easily achieved through semi-synthesis. However, specific total synthesis routes for novel Wilforlide B analogs are not extensively reported.

Scaffold Modification: This involves systematically altering the core norditerpenoid scaffold of Wilforlide B, or introducing bioisosteric replacements and diverse decorators to modify its physicochemical properties and interaction with biological targets. nih.gov

The rationale behind such designs would typically be informed by preliminary structure-activity relationship (SAR) studies (even if general) or by understanding the mechanism of action of the parent compound. For instance, if a particular functional group is identified as crucial for its anti-tumor activity, modifications around that group might be explored to optimize its interaction with the target.

Evaluation of Modified Structures for Improved Potency

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how structural features of a compound relate to its biological activity. For Wilforlide B, SAR studies on modified structures would typically involve:

Systematic Chemical Modifications: Analogs would be designed and synthesized with specific alterations to different parts of the Wilforlide B molecule. These modifications could include changes in stereochemistry, introduction or removal of functional groups (e.g., hydroxyl, carbonyl, ester), or alterations to the ring system.

In Vitro and In Vivo Assays: The synthesized analogs would then be rigorously tested in various biological assays to evaluate their potency, selectivity, and efficacy. For Wilforlide B's known anti-tumor activity, this would involve cell-based assays (e.g., cytotoxicity, proliferation, apoptosis induction in cancer cell lines) and potentially in vivo tumor models.

Correlation of Structure and Activity: By comparing the biological activities of the different analogs, researchers can deduce which structural elements are essential for activity (pharmacophores), which contribute to potency, and which might be associated with undesirable effects.

Derivatization for Altered Pharmacokinetic Properties (e.g., solubility, bioavailability)

Many natural products, including those from Tripterygium wilfordii, often suffer from poor pharmacokinetic properties such as low aqueous solubility and limited oral bioavailability, which can hinder their therapeutic application. For example, Wilforlide A, a related compound from Tripterygium wilfordii, has been identified as a BCS Class IV compound (low solubility and permeability) with very low oral bioavailability (0.6%). nih.govarctomsci.com It is plausible that Wilforlide B, sharing structural similarities as a norditerpenoid from the same plant source, might face similar challenges.

Derivatization strategies to improve the pharmacokinetic profile of Wilforlide B would aim to enhance its solubility, permeability, and metabolic stability. These strategies generally fall into two categories:

Chemical Modifications:

Salt Formation: If Wilforlide B contains ionizable functional groups (e.g., acidic or basic moieties), forming pharmaceutical salts can significantly increase its aqueous solubility. chemicalbook.comdaneshyari.comfrontiersin.org

Prodrug Formation: This involves chemically modifying the parent compound into an inactive derivative that is then metabolized in vivo to release the active drug. Prodrugs can be designed to improve solubility (e.g., by introducing polar groups like phosphate (B84403) esters) or permeability (e.g., by masking polar groups with lipophilic esters). chemicalbook.comarctomsci.com

Introduction of Polar Groups: Strategically adding hydrophilic functional groups to the molecule can enhance its water solubility. daneshyari.com

Physical Modifications and Formulation Strategies:

Particle Size Reduction: Techniques like micronization or nanosuspensions can increase the surface area of the drug, thereby improving its dissolution rate and potentially its absorption. chemicalbook.comtargetmol.comfrontiersin.orgfrontiersin.org

Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its solubility and dissolution by presenting it in an amorphous or finely dispersed state. chemicalbook.comfrontiersin.org

Complexation: Forming inclusion complexes with cyclodextrins can improve the apparent solubility and stability of hydrophobic drugs. chemicalbook.comtargetmol.com

Co-solvency: Using a mixture of water and water-miscible organic solvents can increase the solubility of poorly soluble compounds. targetmol.comdaneshyari.comfrontiersin.org

While these general approaches are well-established for poorly soluble drugs, specific details regarding the derivatization of Wilforlide B for pharmacokinetic enhancement are not widely documented in the available research. Future research in this area would be crucial for translating the anti-tumor potential of Wilforlide B into effective therapeutic applications.

Analytical Methodologies for Research and Quantification of Wilforlide B

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental to the separation and quantitative analysis of Wilforlide B from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.

Detailed research has established reliable HPLC methods for the simultaneous determination of multiple terpenoids from Tripterygium wilfordii, including Wilforlide B. One such method utilizes a ZORBAX Eclipse XDB-C8 column with gradient elution. The mobile phase consists of water and acetonitrile (B52724), both containing 0.05% formic acid, which ensures good peak shape and resolution. An Evaporative Light Scattering Detector (ELSD) is often employed for detection, as it is suitable for non-chromophoric compounds like many triterpenoids. This method has demonstrated good linearity, with correlation coefficients for analytes typically exceeding 0.992. ebi.ac.uk

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allow for the precise identification and quantification of Wilforlide B. In one study, Wilforlide B was identified in a plant extract using an ESI-Q-TOF-MS/MS system in positive ion mode. nih.gov The high resolution and mass accuracy of this technique confirm the compound's elemental composition and aid in its differentiation from other co-eluting components. While specific LC-MS/MS methods dedicated solely to Wilforlide B quantification are less commonly detailed, methodologies developed for similar terpenoids from Tripterygium wilfordii can be adapted. These methods often use C18 columns and mobile phases consisting of acetonitrile and ammonium (B1175870) acetate (B1210297) or formic acid in water. researchgate.net

Below is an interactive table summarizing typical parameters used in the chromatographic analysis of Wilforlide B and related compounds.

| Technique | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| HPLC-ELSD | ZORBAX Eclipse XDB-C8 | Gradient: Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) | 0.8 mL/min | ELSD | ebi.ac.uk |

| LC-ESI-Q-TOF-MS/MS | Not specified | Gradient: Water (0.1% formic acid) (A) and Acetonitrile (B) | Not specified | ESI-Q-TOF-MS/MS (Positive Ion Mode) | nih.gov |

| LC-ESI-MS (Related Compounds) | MACHEREY-NAGEL C18 (2.0 mm x 125 mm, 3 µm) | Isocratic: 2.7 mM formic acid with 10 mM ammonium acetate-acetonitrile (55:45, v/v) | 0.25 mL/min | ESI-MS | researchgate.net |

Spectroscopic Methods for Purity and Structural Integrity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity, assessing the purity, and verifying the structural integrity of isolated Wilforlide B. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of Wilforlide B. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the mass of the molecule with high accuracy. For Wilforlide B, which has a molecular formula of C₂₀H₂₄O₆, the protonated molecule [M+H]⁺ is observed at an m/z of 361.1645 in positive ion mode ESI-MS. nih.gov This precise mass measurement is a key identifier and a reliable indicator of the compound's elemental formula. Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into characteristic smaller ions, which helps in confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for the complete structural elucidation and confirmation of Wilforlide B. Both ¹H NMR and ¹³C NMR experiments are conducted to map out the carbon skeleton and the placement of protons within the molecule. While comprehensive ¹H NMR data for Wilforlide B is not always published in tabular form, its use in structural confirmation is standard. sci-hub.se ¹³C NMR spectroscopy, however, provides a distinct signal for each carbon atom in the molecule, offering a clear fingerprint of the compound. The chemical shifts (δ) in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon, allowing for the definitive assignment of the triterpenoid (B12794562) core structure. Spectroscopic analysis of Wilforlide B (referred to as compound 8 in the source) has provided detailed ¹³C NMR data, which is critical for its unambiguous identification. sci-hub.se

The following interactive table summarizes key spectroscopic data used for the characterization of Wilforlide B.

| Technique | Parameter | Observed Value | Source |

|---|---|---|---|

| HRESIMS | Molecular Formula | C₂₀H₂₄O₆ | nih.gov |

| HRESIMS | [M+H]⁺ (m/z) | 361.1645 | nih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-1 | 34.4 (t) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-2 | 27.9 (t) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-3 | 80.8 (d) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-4 | 39.1 (s) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-5 | 55.1 (d) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-6 | 18.4 (t) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-7 | 33.1 (t) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-8 | 41.2 (s) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-9 | 49.6 (d) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-10 | 37.2 (s) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-23 | 27.8 (q) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-24 | 16.7 (q) | sci-hub.se |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) C-25 | 15.2 (q) | sci-hub.se |

*Selected ¹³C NMR data are presented for key structural carbons. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet.

Future Research Directions for Wilforlide B

Elucidating Undiscovered Molecular Targets and Off-Targets

A primary challenge and critical future direction for Wilforlide B research is the precise identification of its molecular targets and potential off-targets. While broad anti-tumor effects have been suggested, the specific proteins, enzymes, or receptors that Wilforlide B interacts with to exert its effects remain largely unknown. targetmol.comcymitquimica.com

Future investigations should employ a range of modern target identification strategies. Techniques such as affinity chromatography-mass spectrometry, where a modified Wilforlide B molecule is used as "bait" to capture its binding partners from cell lysates, could provide direct evidence of its targets. Computational approaches, including inverse molecular docking, could screen extensive libraries of protein structures to predict potential binding sites, which can then be validated experimentally.

Furthermore, it is equally important to identify any "off-targets," which are unintended molecular interactions that can lead to toxicity or other adverse effects. nih.gov Comprehensive screening against panels of receptors, kinases, and other enzyme families is crucial. Understanding the full spectrum of on-target and off-target activities will be essential for developing Wilforlide B into a selective therapeutic agent and for predicting its biological behavior.

Deeper Understanding of Complex Biological Pathways and Network Interactions

Beyond identifying individual molecular targets, a deeper understanding of how Wilforlide B influences complex biological pathways and cellular networks is required. Network pharmacology studies on the entire Tripterygium wilfordii extract have implicated several key signaling pathways in its therapeutic effects, including the TNF signaling pathway, NF-kappa B signaling pathway, apoptosis pathways, and IL-17 signaling pathway. nih.govresearchgate.netnih.govnih.gov However, the specific contribution of Wilforlide B to the modulation of these networks has not been delineated.

Future research should focus on dissecting the specific impact of Wilforlide B on these and other relevant pathways. By treating specific cell lines with pure Wilforlide B and analyzing changes in protein phosphorylation, gene expression, and metabolite levels, researchers can map the signaling cascades it affects. For instance, determining whether Wilforlide B induces apoptosis by acting on key proteins like CASP3 (Caspase-3) or influences inflammation through targets like TNF (Tumor Necrosis Factor) and PTGS2 (Cyclooxygenase-2), which have been identified as targets for the broader plant extract, would be a significant advancement. nih.govnih.govnih.gov This will help build a comprehensive interaction map, revealing the compound's mechanism of action from a systems biology perspective.

Integration of Multi-Omics Data in Preclinical Studies

To achieve a holistic understanding of Wilforlide B's biological effects, future preclinical studies must integrate multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular snapshot of a biological system's response to a drug.

By applying this strategy, researchers can move beyond a single-target, single-pathway view. For example, transcriptomics (RNA-seq) can reveal the full suite of genes whose expression is altered by Wilforlide B. Proteomics can identify widespread changes in protein levels and post-translational modifications, while metabolomics can uncover shifts in cellular metabolism.

Integrating these datasets can reveal novel mechanisms of action, identify biomarkers that predict sensitivity or resistance to the compound, and provide a more complete picture of its potential therapeutic and toxicological profile. This multi-dimensional view is critical for advancing Wilforlide B through the preclinical development pipeline.

Advanced Synthetic and Biosynthetic Strategies for Sustainable Production

The natural abundance of Wilforlide B in Tripterygium wilfordii is low, posing a significant challenge for its large-scale production and further research. Therefore, a crucial area of future work lies in developing advanced synthetic and biosynthetic strategies for its sustainable production.

Advanced Synthetic Strategies: The total synthesis of complex natural products provides a reliable source of material for biological studies. Future efforts should focus on designing a convergent and stereoselective total synthesis of Wilforlide B. Drawing inspiration from the successful synthesis of other complex molecules, this could involve novel chemical reactions and strategic bond formations, such as cascade reactions, to build the molecule's intricate architecture efficiently. researchgate.netnih.govyoutube.comyoutube.com A successful total synthesis would not only provide access to Wilforlide B but also to designed analogs for structure-activity relationship studies.

Biosynthetic Strategies: An alternative and potentially more sustainable approach is to harness biotechnology. This involves identifying the biosynthetic pathway of Wilforlide B in Tripterygium wilfordii. By sequencing the plant's genome and transcriptome, researchers can identify the specific enzymes, such as cytochrome P450s and transferases, responsible for constructing the molecule from simpler precursors. nih.govresearchgate.net Once these genes are identified, they can be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast), to create a "cell factory" for producing Wilforlide B through fermentation. mdpi.com This synthetic biology approach could offer a scalable and environmentally friendly production platform.

Development of Novel Analogs with Improved Efficacy and Specificity

Once the core structure and initial biological activities of Wilforlide B are better understood, the next logical step is the development of novel analogs with improved therapeutic properties. This involves medicinal chemistry efforts to synthesize derivatives of the natural product to enhance its efficacy, selectivity, and pharmacokinetic profile.

This process begins with establishing a clear Structure-Activity Relationship (SAR) . By systematically modifying different functional groups on the Wilforlide B scaffold and testing the biological activity of the resulting analogs, researchers can identify the key structural features (the pharmacophore) responsible for its effects. nih.gov For instance, studies on other natural products have shown that replacing certain parts of a molecule can significantly alter its activity. nih.govresearchgate.net

The goals of an analog development program for Wilforlide B would include:

Increased Potency: Modifying the structure to achieve the desired biological effect at lower concentrations.

Enhanced Specificity: Designing analogs that bind more selectively to the desired molecular target(s) while minimizing interactions with off-targets to reduce potential side effects.

Improved Pharmacokinetics: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, making it more suitable for clinical use.

Through iterative cycles of design, synthesis, and biological testing, it may be possible to develop a second-generation Wilforlide B-based therapeutic that surpasses the properties of the original natural product.

Q & A

Q. What are the key chemical properties of Wilforlide A that influence its experimental handling?

Wilforlide A (C₃₀H₄₆O₃; molecular weight 454.7) is a triterpenoid with limited solubility in chloroform (~10 mg/ml) and requires storage at -20°C for stability ≥4 years . To prepare stock solutions, dissolve in selective solvents (e.g., DMSO) under inert gas purging to prevent oxidation. Handling requires strict adherence to safety protocols (e.g., PPE, proper ventilation) due to incomplete hazard classification data .

Q. How can researchers design in vitro experiments to assess Wilforlide A’s anti-inflammatory activity?

Use LPS/IFN-γ-stimulated THP-1-derived macrophages to mimic M1 polarization. Measure pro-inflammatory cytokines (MCP-1, GM-CSF) and M1 biomarkers (iNOS) via ELISA or qPCR. Include dose-response assays (e.g., 60–300 µg/kg in mice) to validate inhibition of pathways like TLR4/NF-κB . For in vivo models, employ collagen-induced arthritis in rodents, monitoring joint swelling and histological damage .

Q. What methods are recommended for evaluating Wilforlide A’s pharmacokinetics in preclinical studies?

Use SCID mice xenograft models (e.g., drug-resistant prostate cancer PC3/DU145 cells) to assess bioavailability. Measure plasma concentrations via LC-MS/MS at timed intervals post-administration. Compare tumor growth inhibition in monotherapy vs. combination with docetaxel, calculating IC₅₀ shifts to quantify chemosensitization .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Wilforlide A?

Contradictions may arise from differences in bioavailability or metabolic clearance. Address this by:

- Conducting ADME studies to compare in vitro stability (e.g., microsomal assays) with in vivo pharmacokinetics.

- Validating target engagement using molecular probes (e.g., TLR4 inhibitors like TAK242) in both settings .

- Employing combination therapy models (e.g., Wilforlide A + docetaxel) to assess synergistic effects in resistant cancers .

Q. What experimental strategies optimize Wilforlide A’s chemosensitization effects in docetaxel-resistant cancers?

- Screen resistant cell lines (e.g., PC3, DU145) using viability assays (MTT/XTT) under varying Wilforlide A concentrations.

- Validate synergy via Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).

- In vivo, use SCID mice with xenografts, comparing tumor volume and apoptosis markers (e.g., caspase-3) across treatment groups .

Q. How to validate the TLR4/NF-κB pathway’s role in Wilforlide A’s anti-inflammatory mechanism?

- Perform Western blotting for IκBα degradation and NF-κB p65 nuclear translocation in LPS-stimulated macrophages.

- Compare results with TLR4-knockout models or co-treatment with TAK242. Note that Wilforlide A’s effect exceeds TAK242 alone, suggesting additional pathway modulation .

- Use ChIP-seq to assess NF-κB binding to pro-inflammatory gene promoters post-treatment.

Q. What criteria should guide the selection of biomarkers for Wilforlide A’s efficacy in rheumatoid arthritis (RA) models?

Prioritize biomarkers linked to M1 macrophage polarization (e.g., iNOS, TNF-α) and synovial damage (e.g., MMP-3). In collagen-induced arthritis models, quantify clinical scores, joint swelling, and histopathology (e.g., pannus formation) . Validate findings using multiplex cytokine assays and single-cell RNA sequencing of synovial tissue.

Methodological Considerations

Q. How should researchers address variability in Wilforlide A’s solubility across experimental setups?

- Pre-test solubility in solvents (e.g., DMSO, ethanol) using dynamic light scattering (DLS) to detect aggregation.

- For in vivo studies, use emulsifiers (e.g., Cremophor EL) to enhance bioavailability .

Q. What controls are essential in studies combining Wilforlide A with other therapeutics?

Include:

Q. How to ensure reproducibility in Wilforlide A’s in vivo anti-tumor studies?

- Standardize tumor cell inoculation (e.g., 1×10⁶ cells/mouse).

- Randomize treatment groups and blind evaluators to reduce bias.

- Report raw data (tumor volumes, survival rates) alongside statistical methods (e.g., ANOVA with post-hoc tests) .

Data Analysis and Reporting

Q. How to handle large datasets from Wilforlide A’s multi-omics studies?

Use Principal Component Analysis (PCA) to reduce dimensionality in transcriptomic/proteomic data. Deposit raw data in public repositories (e.g., GEO, PRIDE) and provide detailed metadata in supplementary files per journal guidelines .

Q. What statistical methods are appropriate for dose-response studies?

Fit data to logistic regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Report confidence intervals and use tools like GraphPad Prism for curve fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.